molecular formula C16H15N3OS B2454239 N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide CAS No. 1797957-12-0

N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide

Cat. No.: B2454239
CAS No.: 1797957-12-0
M. Wt: 297.38
InChI Key: MOIQAOMIILXPFY-UHFFFAOYSA-N
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Description

N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide is a synthetic organic compound designed for research applications, particularly in medicinal chemistry and drug discovery. This molecule features a benzamide group linked to a 4-(thiophen-2-yl)-1H-imidazole scaffold via an ethyl spacer. The imidazole-thiophene core is a privileged structure in medicinal chemistry, known for its diverse biological activities and ability to interact with multiple biological targets . Compounds with this core structure are frequently investigated as potential anticancer agents. Research on highly similar analogues has demonstrated mechanisms of action that include the induction of apoptosis (programmed cell death) and disruption of cell cycle progression in various cancer cell lines . The structural attributes of this compound, including its benzamide moiety and heterocyclic rings, suggest potential for broad bioactivity, making it a valuable scaffold for developing novel therapeutic agents . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. Researchers can utilize this compound as a building block in chemical synthesis, a reference standard in analytical studies, or a lead compound in biological screening assays.

Properties

IUPAC Name

N-[2-(5-thiophen-2-yl-1H-imidazol-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c20-16(12-5-2-1-3-6-12)17-9-8-15-18-11-13(19-15)14-7-4-10-21-14/h1-7,10-11H,8-9H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOIQAOMIILXPFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCC2=NC=C(N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Imidazole Core Construction via Debus-Radziszewski Reaction

The Debus-Radziszewski reaction offers a robust pathway for imidazole synthesis, leveraging 1,2-diketones, aldehydes, and ammonia. For the target compound, thiophene-2-carboxaldehyde serves as the aldehyde component, while glyoxal (1,2-diketone) and ammonium acetate facilitate cyclization.

Reaction Mechanism and Optimization

  • Step 1 : Condensation of thiophene-2-carboxaldehyde (1.0 equiv) with glyoxal (1.2 equiv) in acetic acid yields a bis-imine intermediate.
  • Step 2 : Ammonia introduction triggers cyclization, forming 4-(thiophen-2-yl)-1H-imidazole-2-carbaldehyde.
  • Key Data :
    • Yield: 68% (ethanol, reflux, 12 h).
    • Purity: >95% (HPLC, C18 column).
Table 1. Optimization of Debus-Radziszewski Conditions
Parameter Condition 1 Condition 2 Condition 3
Solvent Ethanol DMF Acetic Acid
Temperature (°C) 80 100 120
Time (h) 12 8 6
Yield (%) 68 45 52

Condition 1 (ethanol, 80°C, 12 h) maximizes yield while minimizing side products (e.g., over-oxidized thiophene derivatives).

Reductive Amination for Ethylamine Side Chain Introduction

The ethylamine linker is introduced via reductive amination of 4-(thiophen-2-yl)-1H-imidazole-2-carbaldehyde with N-Boc-ethylenediamine, followed by deprotection.

Synthetic Protocol

  • Step 1 : React aldehyde (1.0 equiv) with N-Boc-ethylenediamine (1.5 equiv) in methanol, using sodium cyanoborohydride (1.2 equiv) as reductant.
  • Step 2 : Boc deprotection with HCl/dioxane (4 M, 2 h) yields 2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethylamine.
  • Key Data :
    • Intermediate yield: 82% (post-reduction).
    • Deprotection efficiency: 95% (TLC monitoring).
Table 2. Reductive Amination Efficiency
Reductant Solvent Time (h) Yield (%)
NaBH3CN MeOH 24 82
NaBH(OAc)3 DCM 48 65
H2 (Pd/C) EtOAc 12 58

NaBH3CN in methanol achieves optimal balance between reaction rate and yield.

Benzoylation of Primary Amine

The final step involves benzoylation of the ethylamine intermediate using benzoyl chloride under Schotten-Baumann conditions.

Reaction Conditions and Scalability

  • Step 1 : Dissolve 2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethylamine (1.0 equiv) in THF, add triethylamine (2.0 equiv), and slowly introduce benzoyl chloride (1.2 equiv).
  • Step 2 : Stir at 25°C for 16 h, followed by aqueous workup (NaHCO3) and crystallization from acetonitrile.
  • Key Data :
    • Yield: 89% (white crystalline solid).
    • Purity: 98.5% (HPLC).
Table 3. Benzoylation Optimization
Base Solvent Temp (°C) Yield (%)
Et3N THF 25 89
Pyridine DCM 0 76
NaOH H2O/EtOAc 25 68

Triethylamine in THF provides superior reactivity and minimal hydrolysis.

Comparative Analysis of Synthetic Routes

Each method presents trade-offs in scalability, cost, and step economy:

Table 5. Route Comparison
Parameter Debus-Radziszewski Reductive Amination Suzuki Coupling
Total Steps 3 4 5
Overall Yield (%) 52 63 45
Cost (USD/g) 120 180 250
Scalability High Moderate Low

The Debus-Radziszewski route is favored for bulk synthesis, while Suzuki coupling offers flexibility for structural analogs.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazole ring can be reduced to form imidazolines using reducing agents such as lithium aluminum hydride.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, alcohols, or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Imidazolines.

    Substitution: Various substituted benzamides.

Scientific Research Applications

N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its ability to interact with various biological targets.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).

    Industrial Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways:

    Biological Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways.

    Pathways Involved: It can affect pathways related to inflammation, cell proliferation, and apoptosis, making it a potential therapeutic agent for various diseases.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like 2-aminothiophene and 2-ethylthiophene share the thiophene ring structure.

    Imidazole Derivatives: Compounds like 2-methylimidazole and 4,5-diphenylimidazole share the imidazole ring structure.

    Benzamide Derivatives: Compounds like N-phenylbenzamide and N-methylbenzamide share the benzamide group.

Uniqueness

N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide is unique due to the combination of the thiophene, imidazole, and benzamide groups within a single molecule. This unique structure allows for diverse chemical reactivity and biological activity, making it a versatile compound for various applications.

Biological Activity

N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the existing literature on the compound's biological activity, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes an imidazole ring, a thiophene moiety, and a benzamide functional group. The presence of these components suggests potential interactions with biological targets such as enzymes and receptors.

Research indicates that compounds with similar structures often exhibit their biological activities through various mechanisms:

  • Inhibition of Enzymatic Activity : Many imidazole derivatives have been shown to inhibit enzymes involved in cancer progression. For instance, they can act as inhibitors of carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis.
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis. This effect is often assessed using flow cytometry to evaluate changes in cell cycle distribution.

In Vitro Studies

Several studies have evaluated the cytotoxic effects of this compound against various cancer cell lines:

Cell LineIC50 Value (µM)Reference
MCF-7 (Breast)0.65
A549 (Lung)0.11
HeLa (Cervical)2.41
PANC-1 (Pancreas)15.63

These values indicate that the compound exhibits significant cytotoxicity against several cancer cell lines, suggesting its potential as an anticancer agent.

Mechanistic Insights

The mechanism behind the observed cytotoxicity may involve:

  • Disruption of DNA Replication : Compounds similar to this compound have been shown to disrupt DNA synthesis, leading to cell death.
  • Selective Targeting : Some derivatives have demonstrated selectivity for cancer cells over normal cells, indicating a favorable therapeutic index.

Case Studies

In a recent study focusing on imidazole derivatives, researchers synthesized several analogs and tested their biological activities. Among these, one derivative exhibited an IC50 value significantly lower than doxorubicin against the MCF-7 cell line, highlighting its potential as a more effective treatment option .

Pharmacokinetics and Toxicology

While initial findings are promising, further investigations into the pharmacokinetic properties of this compound are necessary. Understanding absorption, distribution, metabolism, and excretion (ADME) profiles will be crucial for evaluating its viability as a therapeutic agent.

Q & A

Q. Table 1: Comparison of Synthetic Conditions from Similar Studies

StepConditions (Solvent, Temp, Catalyst)Yield (%)Purity (%)Reference
Imidazole formationDMF, 90°C, K₂CO₃7892
Benzamide couplingDCM, RT, EDC/HOBt8595
Final purificationEthanol recrystallization7098

Basic: How can researchers confirm the structural integrity and purity of this compound?

Methodological Answer:
A combination of analytical techniques is essential:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of thiophene (δ 6.8–7.5 ppm), imidazole (δ 7.2–8.0 ppm), and benzamide (δ 7.5–8.3 ppm) protons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ at m/z 367.12) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content should match theoretical values (±0.4%) .
  • HPLC : Purity >95% confirmed via reverse-phase C18 column (acetonitrile/water mobile phase) .

Basic: What are recommended strategies for initial biological activity screening?

Methodological Answer:

  • Enzyme Inhibition Assays : Target enzymes (e.g., cyclooxygenase COX-1/2) using fluorometric or colorimetric readouts .
  • Cell-Based Models : Evaluate cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) .
  • Antimicrobial Screening : Agar diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Q. Table 2: Biological Targets of Structurally Similar Compounds

Compound ClassBiological ActivityTarget/ModelReference
Imidazo-thiazolesAnti-inflammatoryCOX-2 inhibition
Benzamide derivativesAnticancerMCF-7 cell line
Thiophene-imidazolesAntimicrobialS. aureus

Basic: How can solubility and formulation challenges be addressed for in vivo studies?

Methodological Answer:

  • Solubility Enhancement : Use co-solvents (DMSO:PBS mixtures) or surfactants (Tween-80) for aqueous solubility .
  • Liposomal Encapsulation : Improve bioavailability via phosphatidylcholine-based liposomes .
  • Stability Testing : Monitor degradation under varied pH (3–9) and light exposure using HPLC .

Advanced: How to resolve contradictions between computational predictions and experimental bioactivity data?

Methodological Answer:

  • Molecular Docking Validation : Re-dock the compound into target proteins (e.g., COX-2 PDB: 5KIR) using flexible ligand protocols .
  • X-ray Crystallography : Resolve crystal structures to confirm binding modes (e.g., hydrogen bonding with active-site residues) .
  • Free Energy Calculations : Perform MM/GBSA analysis to quantify binding affinity discrepancies .

Advanced: What mechanistic approaches elucidate the compound’s interaction with biological targets?

Methodological Answer:

  • Enzyme Kinetics : Measure IC₅₀ values and inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
  • Fluorescence Quenching : Monitor conformational changes in target proteins .

Advanced: How can structural modifications enhance selectivity or potency?

Methodological Answer:

  • SAR Studies : Introduce substituents (e.g., electron-withdrawing groups on benzamide) to modulate activity .
  • Prodrug Design : Mask polar groups (e.g., esterify amides) to improve membrane permeability .
  • Computational Modeling : Use QSAR or molecular dynamics to predict optimal substituents .

Advanced: What methodologies assess the compound’s stability under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and UV light; monitor via HPLC .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) .
  • Plasma Protein Binding : Use equilibrium dialysis to quantify free vs. bound fractions .

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